molecular formula C8H8N2 B1617273 1-Methylpyrrolo[1,2-a]pyrazine CAS No. 64608-59-9

1-Methylpyrrolo[1,2-a]pyrazine

Cat. No.: B1617273
CAS No.: 64608-59-9
M. Wt: 132.16 g/mol
InChI Key: OCFOYCLGYLFXCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Methylpyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole-derived α,β-alkynyl ketones. The process typically includes the following steps :

  • Preparation of pyrrole-derived α,β-alkynyl ketones.
  • Introduction of different groups into the alkyne using Sonogashira cross-coupling.
  • Formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate.
  • Gold-catalyzed cyclization of pyrazoles by alkyne groups.
  • Final cyclization using sodium hydride (NaH).

Another method involves the transition-metal-free strategy, which includes the cross-coupling of pyrrole rings with acyl(bromo)acetylenes to create 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and subsequent cyclization .

Chemical Reactions Analysis

1-Methylpyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions are as follows :

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound, leading to the formation of corresponding oxidized products.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and pyrazine rings, leading to the formation of substituted derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 1-Methylpyrrolo[1,2-a]pyrazine is not fully understood. studies suggest that it interacts with various molecular targets and pathways . For instance, it has been shown to exhibit antibacterial activity against both gram-positive and gram-negative microorganisms . The compound’s mechanism of action may involve the inhibition of key enzymes or interference with cellular processes essential for microbial survival.

Comparison with Similar Compounds

1-Methylpyrrolo[1,2-a]pyrazine can be compared with other similar compounds within the pyrrolopyrazine family. Some of these similar compounds include :

  • 1-Phenylpyrrolo[1,2-a]pyrazine
  • 1-(2-Thienyl)pyrrolo[1,2-a]pyrazine
  • 1-Isopropylpyrrolo[1,2-a]pyrazine

Compared to these compounds, this compound is unique due to its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

1-methylpyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFOYCLGYLFXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306273
Record name 1-Methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64608-59-9
Record name 1-Methylpyrrolo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64608-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpyrrolo[1,2-a]pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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